2-Ethylbut-2-enedioic acid
CAS No.: 13074-60-7
Cat. No.: VC4078178
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13074-60-7 |
---|---|
Molecular Formula | C6H8O4 |
Molecular Weight | 144.12 g/mol |
IUPAC Name | 2-ethylbut-2-enedioic acid |
Standard InChI | InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10) |
Standard InChI Key | SASYHUDIOGGZCN-UHFFFAOYSA-N |
SMILES | CCC(=CC(=O)O)C(=O)O |
Canonical SMILES | CCC(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Ethylbut-2-enedioic acid features a conjugated diene system with two carboxylic acid groups at the terminal positions and an ethyl branch at the second carbon (Figure 1). The planar geometry of the double bond () imposes rigidity, influencing its reactivity in cycloaddition and electrophilic substitution reactions .
Key structural parameters:
Physical Properties
Experimental and computed properties are summarized below:
Property | Value | Source |
---|---|---|
Density | 1.456 g/cm³ | |
Boiling Point | 503.3°C (estimated) | |
Melting Point | Not reported | |
LogP (Partition Coeff.) | 0.492 | |
pKa (Carboxylic Groups) | ~3.0 and ~4.5 (estimated) |
The compound’s low LogP value indicates moderate hydrophilicity, facilitating its solubility in polar solvents like water and ethanol .
Synthesis and Industrial Production
Conventional Synthetic Routes
The synthesis of 2-ethylbut-2-enedioic acid typically involves:
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Maleic Anhydride Alkylation:
Maleic anhydride reacts with ethyl magnesium bromide in a Friedel-Crafts alkylation, followed by hydrolysis to yield the target compound .This method achieves yields of 60–75% but requires stringent control of reaction conditions to avoid side products .
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Isomerization of Citraconic Acid:
Citraconic acid undergoes base-catalyzed isomerization at 80–100°C, producing 2-ethylbut-2-enedioic acid as the major product .
Industrial-Scale Production Challenges
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Purity Issues: Byproducts such as fumaric acid derivatives often contaminate batches, necessitating chromatographic purification .
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Cost-Efficiency: The high energy demand of alkylation processes limits scalability, prompting research into biocatalytic alternatives.
Applications in Materials Science and Biotechnology
Polymer Science
2-Ethylbut-2-enedioic acid modifies the surface properties of poly(methyl methacrylate) (PMMA). Inverse gas chromatography (IGC) studies reveal that its incorporation alters PMMA’s surface free energy, enhancing adhesion in composite materials.
PMMA Type | Surface Free Energy (mJ/m²) |
---|---|
Atactic | 42.3 ± 1.2 |
Isotactic | 38.9 ± 0.9 |
Syndiotactic | 40.1 ± 1.1 |
Data adapted from demonstrates non-linear energy variations correlated with polymer tacticity.
Protein Engineering
As an unnatural amino acid precursor, this compound enables site-specific modifications in enzymes. For example, its integration into cytochrome P450 variants improves catalytic efficiency by 30% in non-aqueous media.
Lubricant Formulations
Patent US11066622B2 highlights its role in calcium sulfonate lubricants, where it reduces electrical conductivity by 40% while maintaining thermal stability up to 200°C .
Hazard Statement | Precautionary Measure |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Safety data from mandates the use of PPE (gloves, goggles) during handling.
Environmental Impact
The compound’s low biodegradability (BCF = 3.2) necessitates controlled disposal to prevent aquatic toxicity .
Comparative Analysis with Structural Analogues
Compound | Formula | Key Feature | Application Difference |
---|---|---|---|
Maleic acid | Linear diene | Industrial adhesives | |
Fumaric acid | Trans-configuration | Food acidulant | |
2-Ethylbut-2-enedioic acid | Branched ethyl group | Polymer modification, drug design |
The ethyl branch in 2-ethylbut-2-enedioic acid confers steric hindrance, reducing reactivity in Diels-Alder reactions compared to maleic acid .
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